methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a nitropyridine moiety attached to a pyrazole ring, which is further esterified with a methyl group at the carboxylate position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 5-nitropyridin-2-amine with a suitable pyrazole derivative. One common method involves the condensation of 5-nitropyridin-2-amine with a pyrazole carboxylic acid derivative in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can help in identifying the most efficient catalysts and reaction parameters, thereby improving the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Sodium methoxide or other nucleophiles for substitution reactions.
Major Products Formed
Reduction: 1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol: A Schiff base ligand with similar structural features.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar pyrazole and nitropyridine moiety.
Uniqueness
Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of a nitropyridine and pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N4O4 |
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Molecular Weight |
248.19 g/mol |
IUPAC Name |
methyl 1-(5-nitropyridin-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H8N4O4/c1-18-10(15)8-4-5-13(12-8)9-3-2-7(6-11-9)14(16)17/h2-6H,1H3 |
InChI Key |
FGGLDYHYJNHVJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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